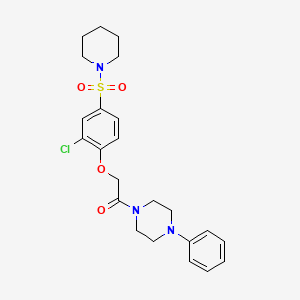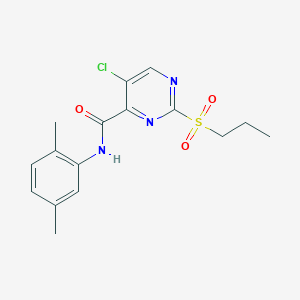![molecular formula C18H21FN2O3S B4398078 1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4398078.png)
1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
Descripción general
Descripción
- The intermediate is then reacted with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions.
- Catalysts such as palladium(II) acetate and bases like potassium carbonate are commonly used in this step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine typically involves multiple steps:
-
Formation of the Piperazine Core:
- Starting with piperazine, the core structure is prepared by reacting with appropriate sulfonyl and phenyl reagents.
- Example: Piperazine can be reacted with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl piperazine intermediate.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
- Oxidation of the methoxy group yields a hydroxyl derivative.
- Reduction of the sulfonyl group yields a sulfide derivative.
- Substitution of the fluoro group yields various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl and methoxyphenyl groups can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-[(4-chloro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
- 1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(4-hydroxyphenyl)piperazine
Comparison:
- Structural Differences: The presence of different substituents (e.g., chloro vs. fluoro, methoxy vs. hydroxy) can significantly alter the chemical properties and reactivity.
- Unique Features: The specific combination of fluoro and methoxy groups in 1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine provides unique electronic and steric effects, making it distinct in its reactivity and potential applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-14-13-17(7-8-18(14)19)25(22,23)21-11-9-20(10-12-21)15-3-5-16(24-2)6-4-15/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYXEZLIOPHZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4-methylphenyl)thio]methyl}-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4397995.png)
![N-[5-(benzylsulfamoyl)-2-methoxyphenyl]benzamide](/img/structure/B4398009.png)



![2-[(3-Chloro-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B4398027.png)
![N-(3-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FORMAMIDE](/img/structure/B4398029.png)

![ethyl 4-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4398040.png)

![N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4398049.png)
![furan-2-yl[1-(2-methoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B4398057.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B4398065.png)
![methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4398071.png)
